molecular formula C15H9ClF2N2S B4420592 4-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}QUINAZOLINE

4-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}QUINAZOLINE

Cat. No.: B4420592
M. Wt: 322.8 g/mol
InChI Key: WDHDNXBLEKSVJI-UHFFFAOYSA-N
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Description

4-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}QUINAZOLINE is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorinated and fluorinated phenyl group attached to a quinazoline core via a sulfanyl (thioether) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,5-difluorobenzyl chloride with 2-mercaptoquinazoline under basic conditions to form the desired thioether linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the quinazoline ring or the phenyl group.

    Substitution: The chlorinated and fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified quinazoline derivatives.

    Substitution: Functionalized phenyl-quinazoline derivatives.

Scientific Research Applications

4-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}QUINAZOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-difluorobenzoic acid: Shares the chlorinated and fluorinated phenyl group but lacks the quinazoline core.

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents on the phenyl group.

Uniqueness

4-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}QUINAZOLINE is unique due to its specific combination of a chlorinated and fluorinated phenyl group with a quinazoline core and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2S/c16-11-6-13(18)12(17)5-9(11)7-21-15-10-3-1-2-4-14(10)19-8-20-15/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHDNXBLEKSVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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